N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide
Description
N′-[(E)-(2,3,4-Trihydroxyphenyl)methylidene]benzohydrazide is a Schiff base derivative formed by the condensation of benzohydrazide with a 2,3,4-trihydroxybenzaldehyde moiety. This compound belongs to the hydrazone class, characterized by an azomethine (–NH–N=CH–) linkage.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)/b15-8- |
InChI Key |
QRHZWNUTPGHNKT-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Hydrazide Intermediate
The foundational route involves synthesizing benzohydrazide as a precursor, followed by condensation with 2,3,4-trihydroxybenzaldehyde :
Synthesis of Benzohydrazide
Benzohydrazide is prepared by hydrazinolysis of methyl benzoate or direct reaction of benzoic acid with hydrazine hydrate. For example, methyl 2-(2,3-dimethylanilino)benzoate (derived from mefenamic acid) reacts with hydrazine hydrate in ethanol under reflux to yield 2-(2,3-dimethylanilino)benzohydrazide with 80% efficiency.
Reaction Conditions :
Condensation with 2,3,4-Trihydroxybenzaldehyde
The hydrazide intermediate undergoes Schiff base formation with 2,3,4-trihydroxybenzaldehyde in ethanol or methanol, catalyzed by glacial acetic acid:
Procedure :
Solvent Optimization
Catalytic Additives
Stoichiometry and Equivalents
-
1:1 Molar Ratio : Ensures complete conversion without excess aldehyde.
-
Excess Hydrazide : Minimizes unreacted aldehyde but complicates purification.
Advanced Methodological Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >80%. This method enhances reproducibility and scalability.
Solid-Phase Synthesis
Immobilizing benzohydrazide on resin supports enables stepwise aldehyde coupling, though yields remain moderate (60–70%).
Optimization of Reaction Conditions
Temperature and Time Dependence
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes rate |
| Reaction Time | 4–6 hours | Balances conversion and decomposition |
Prolonged heating (>8 hours) degrades the hydrazone via hydrolysis.
Purification Techniques
-
Recrystallization : Ethanol or methanol yields high-purity crystals.
-
Column Chromatography : Silica gel (ethyl acetate/hexane) resolves byproducts but is labor-intensive.
Characterization and Analytical Techniques
FT-IR Analysis
¹H NMR Spectroscopy
Mass Spectrometry
Melting Point Analysis
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its antioxidant and antimicrobial activities. It also interacts with cellular enzymes and proteins, modulating their activity and leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key structural variations among benzohydrazide derivatives arise from substituents on the phenyl rings. These modifications influence bond lengths, molecular conformation, and intermolecular interactions:
Key Observations:
- The N–N bond length in compound 5 (1.364 Å) is shorter than in 14 , suggesting greater rigidity and stability due to intramolecular hydrogen bonding .
- Hydroxyl and methoxy substituents influence crystal packing. For example, compound 5 forms a monoclinic lattice stabilized by O–H···O and N–H···O interactions, whereas 14 lacks strong hydrogen-bond donors, resulting in a less dense packing .
- The target compound’s 2,3,4-trihydroxyphenyl group is expected to exhibit stronger hydrogen-bonding networks and higher solubility in polar solvents compared to analogs with fewer hydroxyl groups (e.g., K05 in ).
Crystallographic and Computational Insights
Crystal structures of related compounds reveal trends in molecular geometry and non-covalent interactions:
- Compound 5 (): Forms a planar hydrazone backbone with dihedral angles <10° between phenyl rings. The 2-hydroxy-3-methoxy group participates in intramolecular O–H···N hydrogen bonds.
- Compound I (): 3-(2,3-Dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide crystallizes in monoclinic P21/c with π–π stacking between furan and benzene rings.
- K05 (): The 3,4-dihydroxy substituents form intermolecular O–H···O hydrogen bonds, creating a layered crystal structure.
- Electron-withdrawing groups (e.g., –NO2, –Cl) increase the electrophilicity of the hydrazone linkage, enhancing reactivity in biological systems.
- The target compound’s trihydroxy groups are predicted to lower the LUMO energy, facilitating electron donation in antioxidant mechanisms.
Biological Activity
N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzohydrazide. The compound can be characterized using various spectroscopic techniques:
- Melting Point : 140–142 °C
- FT-IR Spectroscopy : Characteristic peaks include:
- NH stretching at 3243 cm
- C=O stretching at 1627 cm
- C=N stretching at 1504 cm
- NMR Spectroscopy : Key signals in the NMR spectrum include:
- Aromatic protons observed between 6.79–7.33 ppm.
Antibacterial Activity
Research has demonstrated that various hydrazone derivatives exhibit significant antibacterial effects. For instance, compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 3.91 µg/mL for certain derivatives .
Antifungal Activity
In addition to antibacterial properties, hydrazone derivatives have also been tested for antifungal activity. Studies indicate that some derivatives display effectiveness against common fungal pathogens, although specific data on this compound is limited.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Notably:
- Cell Lines Tested : Human cancer cell lines such as HepG2 (liver), LN-229 (brain), and H1563 (lung).
- Methodology : The MTT assay was utilized to assess cell viability post-treatment.
- Findings : Compounds with similar structures have shown IC50 values as low as 0.77 µM against LN-229 cells, indicating potent antiproliferative effects .
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of hydrazone derivatives on prostate cancer cells. The results indicated that certain derivatives inhibited cell proliferation significantly more than others. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity. -
Case Study on Antibacterial Properties :
Another investigation focused on the antibacterial effects of a series of hydrazone compounds against MRSA strains. The findings revealed that specific modifications in the hydrazone structure could lead to improved antibacterial efficacy.
Q & A
Q. What are the standard synthetic routes for N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide, and what key reaction conditions optimize yield?
The compound is synthesized via acid-catalyzed condensation of 2,3,4-trihydroxybenzaldehyde with benzohydrazide. Key conditions include refluxing in ethanol or methanol under inert atmosphere (N₂) to prevent oxidation of hydroxyl groups. Catalysts like glacial acetic acid (5-10 mol%) enhance imine bond formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥85% yield. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirm hydrazone linkage (N–H at δ 10.2–11.5 ppm; C=O at δ 165–170 ppm) and E-configuration (J coupling ~12–14 Hz for CH=N).
- FT-IR : Detect C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
- UV-Vis : π→π* transitions (λmax ~300–350 nm) indicate conjugation.
- X-ray crystallography : Resolve stereochemistry and intermolecular hydrogen bonds (e.g., O–H⋯N, O–H⋯O) critical for stability .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data in elucidating the electronic properties of this hydrazone derivative?
DFT (B3LYP/6-31G(d)) predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps (nucleophilic regions at hydroxyl groups), and bond dissociation energies (BDEs) for antioxidant activity. Validate against experimental XRD data (RMSD <0.1 Å for bond lengths/angles) and UV-Vis spectra (TD-DFT vs. observed λmax). Discrepancies >0.2 eV require hybrid functionals (e.g., CAM-B3LYP) or solvent corrections (PCM model) .
Q. What methodological approaches resolve contradictions between theoretical predictions and experimental observations in the compound’s reactivity?
- Case study : If DFT predicts higher antioxidant activity than DPPH assays, verify via cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl for oxidation of –OH groups).
- Solvent effects : Use COSMO-RS to model polarity impacts on tautomerism (keto-enol equilibrium).
- Crystallographic refinement : SHELXL-2018 resolves ambiguous hydrogen-bonding networks (R-factor <5%) .
Q. How can researchers design experiments to investigate the compound’s interaction with biological macromolecules like serum albumin?
- Fluorescence quenching : Measure Stern-Volmer constants (Ksv ~10⁴ M⁻¹) to quantify binding to bovine serum albumin (BSA) at λex 280 nm.
- Circular dichroism (CD) : Track α-helix reduction (208/222 nm ellipticity) upon ligand binding.
- Molecular docking (AutoDock Vina) : Identify binding pockets (e.g., BSA subdomain IIA) with ΔG ~−8.5 kcal/mol. Validate with ITC (ΔH ~−20 kJ/mol) .
Q. What strategies are recommended for optimizing the compound’s solubility and stability in aqueous media for pharmacological assays?
- Structural modification : Introduce sulfonate (–SO₃⁻) groups via electrophilic substitution (yield ~60–70%).
- Co-solvent systems : Use PEG-400/water (1:4 v/v) to achieve >1 mg/mL solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for controlled release (t½ ~48 h). Characterize stability via HPLC-UV (RSD <2% over 72 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
